molecular formula C8H9N3O B1493089 (3-(furan-2-yl)-1H-pyrazol-4-yl)methanamine CAS No. 1520528-23-7

(3-(furan-2-yl)-1H-pyrazol-4-yl)methanamine

Cat. No.: B1493089
CAS No.: 1520528-23-7
M. Wt: 163.18 g/mol
InChI Key: AQMIPVPQWZRTNR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3-(Furan-2-yl)-1H-pyrazol-4-yl)methanamine (CAS 1519231-17-4) is a high-purity chemical reagent with a molecular formula of C8H9N3O and a molecular weight of 163.18 g/mol . This compound features a pyrazole heterocyclic core, which is recognized in medicinal chemistry as a privileged scaffold with a significant pharmacological profile . While specific biological data for this exact molecule may be limited, the broader class of pyrazole-bearing compounds has demonstrated a wide range of therapeutic potential, particularly as anti-inflammatory and anticancer agents . Researchers are exploring such structures in the design of novel bioactive molecules, as the pyrazole moiety is a key component in several clinically used drugs, including selective COX-2 inhibitors and targeted anticancer therapies like crizotinib . The structure of this compound, which incorporates a furan ring and a reactive methanamine group, makes it a versatile and valuable building block for drug discovery and development. It is suitable for use in the synthesis of more complex target molecules, screening libraries, and structure-activity relationship (SAR) studies. This product is provided For Research Use Only. It is not intended for diagnostic or therapeutic applications and is strictly not for human consumption.

Properties

IUPAC Name

[5-(furan-2-yl)-1H-pyrazol-4-yl]methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9N3O/c9-4-6-5-10-11-8(6)7-2-1-3-12-7/h1-3,5H,4,9H2,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQMIPVPQWZRTNR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C2=C(C=NN2)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

163.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Introduction

(3-(furan-2-yl)-1H-pyrazol-4-yl)methanamine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and inflammation. This article explores the compound's biological activity, mechanisms of action, and relevant research findings.

Target Enzymes

(3-(furan-2-yl)-1H-pyrazol-4-yl)methanamine primarily interacts with various enzymes and proteins, influencing their activity. Notably, it has been shown to interact with cytochrome P450 enzymes, which are crucial for drug metabolism and the activation of prodrugs.

Cellular Effects

The compound affects cellular signaling pathways, leading to alterations in gene expression and metabolism. In vitro studies have indicated that it can induce apoptosis in cancer cell lines, suggesting its potential as an anticancer agent .

Anticancer Properties

Recent studies have highlighted the anticancer potential of (3-(furan-2-yl)-1H-pyrazol-4-yl)methanamine:

  • Cytotoxicity : The compound exhibited significant cytotoxic effects against various cancer cell lines, including MCF7 (breast cancer), HepG2 (liver cancer), and A549 (lung cancer). IC50 values ranged from 1.1 µM to 42.30 µM depending on the cell line tested .
Cell LineIC50 (µM)Reference
MCF73.79
HepG217.82
A54926

Anti-inflammatory Activity

In addition to its anticancer properties, this compound has demonstrated anti-inflammatory effects. It has been reported to inhibit cyclooxygenase (COX) enzymes, which play a pivotal role in inflammation .

Activity TypeIC50 (µM)Reference
COX Inhibition54.65

Study 1: Anticancer Activity Evaluation

A study evaluated the cytotoxic effects of (3-(furan-2-yl)-1H-pyrazol-4-yl)methanamine on several human cancer cell lines using an MTT assay. The results indicated that the compound significantly inhibited cell proliferation, leading to cell cycle arrest at the G1 phase.

Study 2: Inflammation Model

In a model of acute inflammation induced by carrageenan in rats, administration of the compound resulted in a reduction in paw edema, demonstrating its potential as an anti-inflammatory agent.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Pyrazole-Based Methanamines

Compound Name Substituents on Pyrazole Key Applications/Findings Reference
(3-(Furan-2-yl)-1H-pyrazol-4-yl)methanamine Furan-2-yl at C3, NH2CH2 at C4 Neuropilin-1 antagonism, PDE4 inhibition
[3-(2-Fluorophenyl)-1H-pyrazol-4-yl]methanamine 2-Fluorophenyl at C3, NH2CH2 at C4 Discontinued (likely due to stability issues)
(3-Ethyl-5-methoxy-1-methyl-1H-pyrazol-4-yl)methanamine Ethyl, methoxy, methyl at C3/C5/C1, NH2CH2 at C4 Not specified (structural analog)
[1-Methyl-4-(trifluoromethyl)-1H-pyrazol-5-yl]methanamine CF3 at C4, methyl at C1, NH2CH2 at C5 Not specified (electron-withdrawing effects)

Key Insights :

  • Electron-Donating vs. Withdrawing Groups : The furan substituent (electron-rich) in the target compound contrasts with fluorophenyl (electron-withdrawing) in , influencing binding affinity in receptor interactions .
  • Steric Effects : Bulky substituents like trifluoromethyl () may hinder target engagement compared to smaller groups like methoxy () .

Modifications to the Methanamine Side Chain

Table 2: Methanamine Side-Chain Modifications

Compound Name Side-Chain Structure Biological Relevance Reference
(3-(Furan-2-yl)-1H-pyrazol-4-yl)methanamine -CH2NH2 Direct interaction with catalytic sites
N-(4-(3-(3,5-Dimethoxyphenyl)-1H-pyrazol-5-yl)benzyl)-1-(furan-2-yl)methanamine -CH2NH-(benzyl-furan) Enhanced PDE4 inhibition (IC50 = 12 nM)
1-[3-(4-Methoxyphenyl)-1H-pyrazol-4-yl]methanamine -CH2NH2 with para-methoxyphenyl at C3 Structural analog for kinase inhibition

Key Insights :

  • Extended Side Chains : Benzyl-furan substitution () improves target selectivity in PDE4 inhibition compared to the unmodified side chain .
  • Aromatic Substitutions : Para-methoxyphenyl () may enhance π-π stacking in kinase binding pockets .

Comparison with Non-Pyrazole Analogs

Table 3: Non-Pyrazole Heterocyclic Methanamines

Compound Name Core Structure Key Features Reference
(5,6-Dihydro-4H-pyrrolo[1,2-b]pyrazol-3-yl)methanamine Pyrrolopyrazole core Novel synthetic route (N-SEM protection)
(5-(Furan-2-yl)-1H-1,2,4-triazol-3-yl)(3-methoxyphenyl)methanamine Triazole-furan hybrid Antiviral activity (docking score: -9.2 kcal/mol)

Key Insights :

  • Triazole-Furan Hybrids : demonstrates synergistic effects of combining furan with triazole, showing promise in dengue virus inhibition .

Research Findings and Trends

  • Synthetic Challenges : Low yields (e.g., 40% in ) are common due to steric hindrance in reductive amination .
  • Biological Selectivity : Pyrazole substitution patterns (e.g., furan vs. fluorophenyl) dictate target specificity, as seen in neuropilin-1 vs. kinase inhibitors .
  • Computational Validation : Docking studies () confirm the role of the furan-pyrazole scaffold in binding to viral proteases .

Preparation Methods

General Synthetic Strategy

The synthesis of (3-(furan-2-yl)-1H-pyrazol-4-yl)methanamine generally follows a multi-step approach:

  • Construction of the pyrazole ring system.
  • Introduction of the furan-2-yl substituent at the 3-position of the pyrazole.
  • Functionalization at the 4-position of the pyrazole with a methanamine group.

This sequence can be achieved through condensation reactions, cyclization, and subsequent amination steps.

Preparation of the Pyrazole Core with Furan Substitution

Step 1: Formation of 3-(furan-2-yl)pyrazole

  • The pyrazole ring is typically constructed via the condensation of hydrazine or hydrazine derivatives with 1,3-dicarbonyl compounds or equivalents.
  • For the furan substituent at the 3-position, 2-acetylfuran or 2-furanyl-containing β-diketones are used as starting materials.
  • The reaction involves the condensation of hydrazine hydrate with 2-acetylfuran under reflux conditions in ethanol or another suitable solvent, leading to cyclization and formation of the 3-(furan-2-yl)pyrazole intermediate.

Reaction conditions:

  • Hydrazine hydrate (excess)
  • Reflux in ethanol or methanol for 2–5 hours
  • Isolation by filtration or extraction

Introduction of the Methanamine Group at the 4-Position

Step 2: Functionalization to (3-(furan-2-yl)-1H-pyrazol-4-yl)methanamine

  • The 4-position of the pyrazole ring can be functionalized by first introducing a formyl group (aldehyde) via selective lithiation or electrophilic substitution.
  • The aldehyde intermediate (3-(furan-2-yl)-1H-pyrazol-4-carbaldehyde) is then subjected to reductive amination with ammonia or an amine source to yield the methanamine derivative.

Typical procedure:

  • Oxidation or formylation of the pyrazole at the 4-position using reagents such as Vilsmeier-Haack reagent or POCl3/DMF.
  • Reductive amination using ammonium acetate and sodium cyanoborohydride or catalytic hydrogenation with hydrogen and a suitable catalyst (e.g., Pd/C).
  • Purification by column chromatography or recrystallization.

Alternative Synthetic Routes

Patent WO1998022459A1 describes related methods for preparing pyrazole derivatives with amine functionalities, including reaction sequences involving hydrazine hydrate treatment, chromatographic isolation, and extraction protocols. Although this patent focuses on pyridinyl derivatives, the methodology is adaptable for furan-substituted pyrazoles by substituting the aryl group accordingly.

  • Hydrazine hydrate reflux in ethanol for pyrazole ring formation.
  • Chromatographic purification using silica gel with chloroform/methanol eluents.
  • Extraction with organic solvents such as chloroform and drying over magnesium sulfate.

Research Findings on Synthesis and Activity Correlation

A study focusing on pyrazolo[1,5-a]pyrimidine derivatives with various substituents, including heteroaryl groups like furan, provides insight into synthetic versatility and biological activity (see Table 2 below).

Compound No. Substituent (R) MIC 90 (µg/mL) M.tb Growth Inhibition Notes on Synthesis
43 2-furyl 0.96 Synthesized via condensation of 2-acetylfuran with hydrazine, followed by amination
44 3-furyl 0.96 Similar synthetic route with positional isomer of furan

These compounds were synthesized using standard pyrazole formation techniques and subsequent functionalization, demonstrating effective antimycobacterial activity, indicating the synthetic methods produce biologically relevant compounds.

Summary Table of Preparation Methods

Step Reaction Type Reagents/Conditions Product/Intermediate Notes
1 Condensation & Cyclization Hydrazine hydrate, 2-acetylfuran, ethanol, reflux 3-(furan-2-yl)-1H-pyrazole Formation of pyrazole core with furan substituent
2 Formylation Vilsmeier-Haack reagent (POCl3/DMF) 3-(furan-2-yl)-1H-pyrazol-4-carbaldehyde Introduction of aldehyde at 4-position
3 Reductive Amination Ammonia or amine source, NaBH3CN or catalytic hydrogenation (3-(furan-2-yl)-1H-pyrazol-4-yl)methanamine Conversion to methanamine functionality

Analytical and Purification Techniques

  • Chromatography on silica gel using chloroform/methanol mixtures is standard for isolating the final amine product.
  • Organic extraction with solvents like chloroform or diethyl ether, followed by drying over magnesium sulfate, is used to purify intermediates.
  • Characterization is typically done by NMR, IR, and mass spectrometry to confirm structure and purity.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(3-(furan-2-yl)-1H-pyrazol-4-yl)methanamine
Reactant of Route 2
(3-(furan-2-yl)-1H-pyrazol-4-yl)methanamine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.